![molecular formula C9H11BrF2O4 B2546194 Ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate CAS No. 2155873-15-5](/img/structure/B2546194.png)
Ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate . These reactions typically use aldehydes and ethyl acetoacetate in the presence of a base. Similarly, ethyl 4-bromo-3-oxobutanoate reacts with diethyl malonate and other nucleophiles to form various substituted products . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray diffraction analysis is a common technique for determining the molecular structure of compounds, as demonstrated in the studies of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate . The molecular structure of ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate would likely be influenced by the presence of the bromo and difluoro groups, which could affect the electron distribution and steric hindrance in the molecule.
Chemical Reactions Analysis
The reactivity of similar compounds provides insights into possible reactions. For instance, ethyl 4-bromo-3-oxobutanoate undergoes reactions with benzene in the presence of aluminum chloride to yield various aromatic compounds . The presence of the bromo group in the compound of interest suggests that it may also participate in similar electrophilic aromatic substitution reactions. Additionally, the trifluoromethyl group in related compounds is known to undergo carbene insertion reactions to form heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the bromo and difluoro groups suggests that the compound would have a relatively high molecular weight and could exhibit significant polar character. The ester group would likely contribute to its solubility in organic solvents. The compound's reactivity with nucleophiles and bases could be inferred from similar compounds, such as the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles .
Scientific Research Applications
Synthesis of Heterocycles
Ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is a precursor in the synthesis of a wide range of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers have developed methods to create trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. This showcases the compound's role in generating structurally diverse heterocycles, essential for various applications in medicinal chemistry and material science (Honey et al., 2012).
Chemical Reactions and Derivatives
The reaction versatility of Ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate extends to its interactions with diethyl malonate, methyl cyanoacetate, and malononitrile, leading to the production of compounds with potential applications in drug development and synthetic chemistry. For example, the reaction with diethyl malonate in the presence of sodium hydride yields diethyl 5-ethoxycarbonyl-3-oxohexanedioate and diethyl 5-carboxy-3-oxohexanedioate, illustrating the compound's utility in complex organic synthesis and the creation of novel organic structures (Kato et al., 1978).
Advanced Material Synthesis
Further research applications of this compound are evident in the synthesis of advanced materials. For instance, Ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is involved in the preparation of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate, a compound characterized by X-ray structure analysis, indicating its potential application in the development of new materials with unique optical and electronic properties (Strelow et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSXTLWQYJQEFQ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C(F)(F)Br)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C(=O)C(F)(F)Br)/C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate |
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